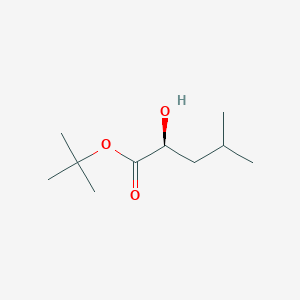

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBSPWXNWZNDR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 198.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a tert-butyl group and a hydroxyl group, which contribute to its solubility and reactivity. The stereochemistry at the second carbon is crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains. Its efficacy is comparable to known antibiotics, suggesting potential applications in treating infections .

- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. In vitro studies demonstrated increased cell viability in the presence of amyloid-beta (Aβ) aggregates, indicating a protective mechanism against Alzheimer's disease .

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Enzymatic Activity :

- Reduction of Oxidative Stress :

- Cytokine Modulation :

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, neuronal cells treated with Aβ aggregates showed improved viability when co-treated with this compound.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ Only | 43.78 |

| Aβ + Compound | 62.98 |

Scientific Research Applications

Organic Synthesis

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Natural Products : The compound is utilized in the synthesis of complex natural products such as epothilones, which are significant in pharmaceutical research for their anticancer properties.

- Chemoselective Deprotection : It plays a role in the chemoselective deprotection of amino esters, which is crucial for the synthesis of various organic compounds.

- Asymmetric Synthesis : The compound is involved in asymmetric synthesis processes, particularly in the creation of novel amino acid derivatives and sugars, which are vital for developing new therapeutic agents .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

- Biocompatible Polymers : The compound is used in copolymerization with carbon dioxide to produce biocompatible polymers, highlighting its potential for biomedical applications.

- Multifunctional Dendrimers : It is also applied in constructing multifunctional dendrimers, which are important in nanotechnology and materials engineering.

Pharmaceutical Applications

The pharmaceutical industry benefits from this compound through:

- Synthesis of Amino Acids : It is employed in the stereoselective synthesis of γ-fluorinated α-amino acids, which are significant for drug development due to their unique biological activities.

- Therapeutic Agents : The compound's role in synthesizing various chiral intermediates makes it essential for producing new therapeutic agents with improved efficacy and reduced side effects .

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in practical applications:

- Epothilone Synthesis : A study highlighted its use as an intermediate for synthesizing epothilones, indicating its relevance in cancer treatment research.

- Asymmetric Aldol Reactions : Research has shown that this compound can facilitate asymmetric aldol reactions, leading to high enantiomeric excesses necessary for drug formulation .

- Polymer Development : In another case, it was utilized to create biodegradable polymers that could be used in medical devices, showcasing its environmental and health benefits.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural features include a tert-butyl ester group , a hydroxyl group , and a branched alkyl chain . These features are compared below with analogous compounds:

Stability and Reactivity

- Bond Dissociation Energies: The tert-butyl group in this compound exhibits stability consistent with other oxygen-linked tert-butyl compounds. Evidence indicates that tert-butyl radical loss occurs at ~5.7 eV, independent of the heteroatom (e.g., oxygen or nitrogen) . This contrasts with linear alkyl chains (e.g., ethyl or butyl), where bond dissociation energies vary significantly with heteroatom identity (e.g., 9.0 eV for ethyl-O vs. 8.3 eV for ethyl-N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.